Product packaging for Benzyl 5-bromoisoindoline-2-carboxylate(Cat. No.:CAS No. 178445-27-7)

Benzyl 5-bromoisoindoline-2-carboxylate

Cat. No.: B2764067
CAS No.: 178445-27-7
M. Wt: 332.197
InChI Key: LZCLZPXCOKSFNU-UHFFFAOYSA-N
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Description

Benzyl 5-bromoisoindoline-2-carboxylate (CAS 178445-27-7) is a valuable chemical building block in medicinal chemistry and drug discovery research. With a molecular formula of C16H14BrNO2 and a molecular weight of 332.19 g/mol, this isoindoline derivative is characterized by a bromo substituent and a benzyloxycarbonyl (Cbz) protecting group . This structure makes it a versatile precursor for the synthesis of more complex molecules. Research indicates that this compound and its structural analogs serve as crucial intermediates in the succinct synthesis of clinically relevant drug candidates, such as Hsp90 inhibitors . Furthermore, the 5-bromoisoindoline scaffold is a key component in the development of novel small molecules based on a 1-benzyl-5-bromoindolin-2-one core, which have shown promising in vitro anti-proliferative activity against breast (MCF-7) and lung (A-549) cancer cell lines . Some derivatives have also demonstrated significant activity as VEGFR-2 inhibitors, which are important targets in anti-angiogenic cancer therapy . The bromine atom on the isoindoline ring allows for further functionalization via cross-coupling reactions, enabling researchers to introduce a variety of pharmacophores and tailor the compound's properties for specific applications . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14BrNO2 B2764067 Benzyl 5-bromoisoindoline-2-carboxylate CAS No. 178445-27-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 5-bromo-1,3-dihydroisoindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO2/c17-15-7-6-13-9-18(10-14(13)8-15)16(19)20-11-12-4-2-1-3-5-12/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCLZPXCOKSFNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C(=O)OCC3=CC=CC=C3)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for Benzyl 5 Bromoisoindoline 2 Carboxylate

Precursor Synthesis and Halogenation Pathways

The construction of the Benzyl (B1604629) 5-bromoisoindoline-2-carboxylate molecule hinges on two primary transformations: the selective bromination of the isoindoline (B1297411) scaffold and the subsequent formation of the benzyl carboxylate ester.

Methods for Selective Bromination of Isoindoline Scaffolds

The regioselective introduction of a bromine atom at the C-5 position of the isoindoline ring is a critical step. One common strategy involves the bromination of a suitably protected isoindoline derivative. For instance, N-acetylindoline can be subjected to a clean bromination reaction to produce N-acetyl-5-bromoindoline. wipo.int This N-acetyl group serves as a protecting group for the nitrogen atom and influences the regioselectivity of the electrophilic aromatic substitution. The subsequent removal of the acetyl group under acidic conditions yields the key intermediate, 5-bromoisoindoline (B105162). wipo.int

Alternatively, direct bromination of the isoindoline scaffold can be achieved, although controlling the regioselectivity can be more challenging. The use of elemental bromine, often in the presence of a Lewis acid catalyst, is a common method for the bromination of aromatic systems that are relatively electron-poor. google.com The choice of solvent and reaction temperature can also play a significant role in directing the position of bromination.

Another synthetic route to 5-bromoisoindoline starts from 4-bromophthalimide. chemsrc.com This approach involves the reduction of the phthalimide (B116566) to the corresponding isoindoline, a transformation that can be accomplished using various reducing agents.

Formation of the Carboxylate Ester Functionality

With the 5-bromoisoindoline precursor in hand, the next step is the formation of the benzyl carboxylate ester. This is typically achieved through the reaction of the secondary amine of the isoindoline with benzyl chloroformate. wikipedia.orgguidechem.comcommonorganicchemistry.com This reaction, often referred to as N-protection, introduces the benzyloxycarbonyl (Cbz or Z) group.

The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include sodium carbonate, sodium bicarbonate, or tertiary amines like triethylamine. guidechem.comrsc.org The choice of solvent can vary, with aqueous solutions or organic solvents such as tetrahydrofuran (B95107) (THF) or ethyl acetate (B1210297) being commonly employed. commonorganicchemistry.com The reaction is typically performed at reduced temperatures, such as 0 °C, to control the reactivity of the benzyl chloroformate and minimize side reactions. wikipedia.org

Optimized Reaction Conditions and Process Enhancements

The efficiency and selectivity of the synthesis of Benzyl 5-bromoisoindoline-2-carboxylate can be significantly influenced by the reaction conditions.

Solvent Effects and Catalytic Systems in Synthesis

The choice of solvent can impact reaction rates, yields, and even the regioselectivity of the bromination step. For the bromination of indole (B1671886) derivatives, acetic acid is a commonly used solvent. google.com In the case of direct bromination of less reactive aromatic rings, a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃) may be necessary to activate the bromine. google.com

For the N-protection step with benzyl chloroformate, a biphasic system of water and an organic solvent is often effective. commonorganicchemistry.com The use of a phase transfer catalyst can sometimes be employed to facilitate the reaction between reactants in different phases.

Control of Regioselectivity and Stereochemistry

The regioselectivity of the bromination of the isoindoline ring is primarily governed by the electronic effects of the substituents already present on the aromatic ring. In the case of an unsubstituted isoindoline, the pyrrole-like ring is activating and directs electrophilic substitution to the benzene (B151609) ring. The introduction of a protecting group on the nitrogen, such as an acetyl group, can modulate this directing effect.

As this compound is an achiral molecule, the control of stereochemistry is not applicable in its synthesis.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is of increasing importance in chemical synthesis. In the context of synthesizing this compound, several aspects can be considered to make the process more environmentally benign.

One key principle is the use of less hazardous chemical syntheses. For example, developing bromination procedures that avoid the use of elemental bromine in favor of safer brominating agents would be a significant improvement. The patent describing a "clean bromination reaction" for N-acetylindoline suggests a move in this direction. wipo.int

Another principle is to design for energy efficiency. Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. Furthermore, optimizing reactions to minimize the number of synthetic steps and purification procedures can lead to a more atom-economical and less wasteful process. The development of a one-pot synthesis for key intermediates, for example, would be a valuable green chemistry enhancement.

The choice of solvents is also a critical consideration. Utilizing water as a solvent when possible, or replacing hazardous organic solvents with greener alternatives, can significantly reduce the environmental impact of the synthesis.

Chemical Reactivity and Advanced Transformations of Benzyl 5 Bromoisoindoline 2 Carboxylate

Reactivity of the Bromine Moiety

The carbon-bromine bond on the aromatic ring is a cornerstone of the molecule's reactivity, enabling various transformations, particularly those involving metal-catalyzed reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling)

The aryl bromide functional group in Benzyl (B1604629) 5-bromoisoindoline-2-carboxylate serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful and widely used method for forming carbon-carbon bonds. libretexts.orgnih.gov This reaction typically involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.org

The general catalytic cycle proceeds through three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com The reactivity of aryl halides in the oxidative addition step follows the order I > Br > OTf >> Cl. libretexts.org This positions the bromo-substituted isoindoline (B1297411) as a highly suitable substrate for these transformations. A variety of aryl, heteroaryl, vinyl, and alkyl groups can be introduced at the 5-position of the isoindoline core using this methodology. nih.gov

Below is a table illustrating typical conditions for Suzuki-Miyaura reactions with aryl bromide substrates, which are analogous to Benzyl 5-bromoisoindoline-2-carboxylate.

Aryl Bromide SubstrateBoronic Acid/EsterPalladium Catalyst/LigandBaseSolventYield (%)Reference
3-BromoindazolePhenylboronic acidPd(PPh₃)₄Cs₂CO₃1,4-Dioxane/EtOH/H₂OGood to Excellent researchgate.net
ortho-BromoanilineVarious boronic estersCataXCium A Pd G3K₃PO₄THF/H₂OGood to Excellent nih.gov
5-BromoindolePhenylboronic acidPd NanoparticlesNot specifiedNot specifiedNot specified researchgate.net
Aryl Bromides (General)Arylboronic acidsXPhosPdG2/XPhosNot specifiedNot specifiedGood to Excellent nih.gov

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a pathway to replace the bromine atom with a nucleophile. However, this reaction is generally challenging for aryl halides unless the aromatic ring is activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org

In this compound, the isoindoline ring system is not strongly electron-withdrawing. Consequently, the molecule is expected to be relatively unreactive towards SNAr under standard conditions. youtube.com Forcing such a substitution would likely require harsh conditions, such as high temperatures and the use of very strong nucleophiles (e.g., sodium amide, alkoxides). youtube.com The mechanism proceeds via an initial addition of the nucleophile to the carbon bearing the bromine, followed by the elimination of the bromide ion. libretexts.orgyoutube.com

Radical Reactions and Benzyne (B1209423) Intermediate Generation

Beyond ionic pathways, the bromine moiety can participate in radical reactions or serve as a precursor for generating highly reactive intermediates. Homolytic cleavage of the C-Br bond, initiated by UV light or radical initiators, could produce an aryl radical. This radical could then be trapped by other radical species or participate in chain reactions.

Alternatively, treatment of this compound with an exceptionally strong base, such as sodium amide (NaNH₂) or potassium amide (KNH₂), can lead to the formation of a benzyne intermediate. masterorganicchemistry.com This occurs through an elimination-addition mechanism. The strong base abstracts a proton from the carbon atom ortho to the bromine, followed by the elimination of the bromide ion to form a highly strained "triple bond" within the aromatic ring. youtube.commasterorganicchemistry.com This benzyne intermediate is extremely reactive and will be rapidly trapped in situ by any available nucleophile or diene, leading to the formation of substituted products or cycloaddition adducts. masterorganicchemistry.comnih.gov

Transformations of the Carboxylate Ester Group

The benzyl carboxylate group, technically a benzyl carbamate (B1207046), is a versatile functional handle that can be readily removed or transformed. total-synthesis.com

Selective Ester Hydrolysis and Carboxylic Acid Derivatization

The benzyl carbamate group (Cbz or Z group) is a widely used protecting group for amines in organic synthesis. masterorganicchemistry.com Its removal, which hydrolyzes the ester to the corresponding carboxylic acid (in this case, a carbamic acid which decarboxylates) or more accurately, deprotects the secondary amine, is most commonly and mildly achieved through catalytic hydrogenolysis. total-synthesis.commasterorganicchemistry.comorganicreactions.org This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. acsgcipr.org The process is highly efficient and occurs under neutral pH, preserving other sensitive functional groups. masterorganicchemistry.com The products of this reaction are the free 5-bromoisoindoline (B105162), toluene (B28343), and carbon dioxide.

Once the amine is deprotected, it can be re-functionalized. Alternatively, if hydrolysis of the benzyl ester to the carboxylic acid (5-bromoisoindoline-2-carboxylic acid) were desired without loss of the CO2, harsher acidic or basic conditions would be needed, though these are less common for Cbz groups. Assuming the formation of 5-bromoisoindoline-2-carboxylic acid, it can be converted into a variety of derivatives. Standard peptide coupling reagents can be used to form amides, or the acid can be converted to an acyl chloride followed by reaction with nucleophiles. thermofisher.comcolostate.edu

The table below summarizes common derivatization methods for carboxylic acids.

DerivativeReagentsGeneral ConditionsReference
AmidesAmine, DCC or EDC/HOBtOrganic solvent, room temperature thermofisher.com
EstersAlcohol, acid catalyst (e.g., H₂SO₄)Heat, often with removal of water colostate.edu
Acyl HalidesSOCl₂ or (COCl)₂Anhydrous conditions, often neat or in a non-polar solvent masterorganicchemistry.com
Acyl HydrazidesHydrazine, coupling agentSimilar to amide formation thermofisher.com

Reductions to Alcohol or Aldehyde functionalities (if applicable)

The carbamate functional group can be reduced to a methyl group. Treatment with a strong reducing agent like lithium aluminum hydride (LiAlH₄) will reduce the carbamate to the corresponding N-methylated isoindoline (2-methyl-5-bromoisoindoline). total-synthesis.com

The partial reduction of a carbamate to an aldehyde is not a standard transformation. However, if one considers the benzyl ester portion, esters can be partially reduced to aldehydes using sterically hindered and less reactive hydride reagents at low temperatures. chemistrysteps.com Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation, typically carried out at -78 °C to prevent over-reduction to the primary alcohol. masterorganicchemistry.comorganic-chemistry.orgyoutube.com Applying these conditions to this compound could potentially yield 5-bromoisoindoline-2-carbaldehyde, although the reduction of the carbamate linkage might compete. Complete reduction of the ester with a stronger reagent like LiAlH₄ would yield (5-bromoisoindolin-2-yl)methanol.

Reactions Involving the Isoindoline Nitrogen Atom

The reactivity of the nitrogen atom within the isoindoline core of this compound is central to its chemical behavior, particularly in the context of functional group manipulation and molecular elaboration. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, although its reactivity is significantly modulated by the attached benzyl carboxylate group. This carbamate functionality serves as a protecting group, decreasing the nucleophilicity of the nitrogen compared to a free secondary amine. Nevertheless, reactions at this position are crucial for the synthesis and potential further transformation of the molecule.

N-Alkylation and N-Acylation Reactions

Research into the specific N-alkylation and N-acylation reactions of pre-formed this compound is limited in publicly available scientific literature. The primary focus in documented syntheses is often on transformations at the aryl bromide position. However, the synthesis of the title compound itself provides a definitive example of an N-acylation reaction involving the 5-bromoisoindoline core.

In a common synthetic route, 5-bromoisoindoline is reacted with benzyl chloroformate to yield this compound. google.comgoogleapis.com This reaction is a classic example of N-acylation, where the nitrogen atom of the 5-bromoisoindoline acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid byproduct. google.comgoogleapis.com

A summary of the synthetic N-acylation reaction is presented below:

ReactantsReagentsSolventProduct
5-Bromoisoindoline1. Benzyl chloroformate 2. N,N-DiisopropylethylamineDichloromethaneThis compound

This table details the N-acylation reaction for the synthesis of the title compound.

No specific examples of N-alkylation reactions starting from this compound have been documented in the reviewed literature. The presence of the electron-withdrawing benzyl carboxylate group significantly reduces the nucleophilicity of the nitrogen atom, making further alkylation reactions unfavorable under standard conditions. Such reactions would typically require deprotection of the nitrogen first, followed by alkylation of the resulting secondary amine.

Ring-Opening and Rearrangement Processes (if observed)

Based on available scientific literature and patent documentation, there are no observed or reported instances of ring-opening or rearrangement processes for this compound. The isoindoline ring system, protected by the N-benzyl carboxylate group, appears stable under various reported reaction conditions, including palladium-catalyzed cross-coupling reactions performed at elevated temperatures. google.comgoogleapis.comgoogle.com The carbamate linkage is generally robust and does not facilitate rearrangement or ring-opening pathways under the conditions described for the manipulation of the aryl bromide moiety.

Advanced Spectroscopic and Structural Elucidation of Benzyl 5 Bromoisoindoline 2 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies

High-resolution NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of a compound in solution. For Benzyl (B1604629) 5-bromoisoindoline-2-carboxylate, both ¹H and ¹³C NMR would provide definitive information about its carbon-hydrogen framework.

Due to the nature of the carbamate (B1207046) linkage, the molecule may exhibit conformational isomers (rotamers) resulting from restricted rotation around the N-C(O) bond. This phenomenon can lead to the broadening or duplication of signals in the NMR spectrum, particularly for the protons and carbons near the carbamate group (the benzylic CH₂ and the isoindoline (B1297411) CH₂ groups). However, at room temperature, it is common for the rotation to be fast on the NMR timescale, resulting in sharp, averaged signals. Tautomerism is not expected for this molecule as there are no labile protons that can readily shift to create a constitutional isomer.

Expected ¹H NMR Spectral Data: The proton NMR spectrum would be characterized by distinct signals corresponding to the three main parts of the molecule: the 5-bromoisoindoline (B105162) core, the benzyl group, and the methylene (B1212753) protons of the isoindoline ring. The anticipated chemical shifts are influenced by the electronic environment of each proton.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Notes
Aromatic (Benzyl)7.30 - 7.45Multiplet (m)Protons of the monosubstituted benzene (B151609) ring.
Aromatic (Isoindoline, H-4)~7.40Doublet (d)Deshielded by proximity to the carbamate and bromine.
Aromatic (Isoindoline, H-6)~7.35Doublet of doublets (dd)Coupled to H-4 and H-7.
Aromatic (Isoindoline, H-7)~7.20Doublet (d)Coupled to H-6.
Benzylic (-O-CH₂-Ph)~5.20Singlet (s)Protons are chemically equivalent.
Isoindoline (-N-CH₂-)~4.80Singlet (s)The two CH₂ groups are equivalent, appearing as one signal.

This is an interactive data table. Values are predicted based on analogous structures and established chemical shift principles.

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carbamate group would be significantly downfield.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Carbonyl (-N-C=O)154 - 156
Aromatic (C-3a, C-7a)138 - 140
Aromatic (Benzyl, C-ipso)136 - 137
Aromatic (Benzyl, C-ortho, C-meta, C-para)127 - 129
Aromatic (Isoindoline, C-4, C-6, C-7)122 - 132
Aromatic (Isoindoline, C-5, C-Br)120 - 122
Benzylic (-O-CH₂)67 - 69
Isoindoline (-N-CH₂)52 - 54

This is an interactive data table. Values are predicted based on analogous structures and established chemical shift principles.

Detailed Mass Spectrometry Techniques for Fragmentation Pathway Analysis

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. The molecular weight of Benzyl 5-bromoisoindoline-2-carboxylate is 332.2 g/mol . Due to the presence of bromine, the molecular ion peak in the mass spectrum would appear as a characteristic doublet (M+ and M+2 peaks) with nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of the molecule under electron ionization (EI) would likely proceed through several predictable pathways based on the stability of the resulting fragments.

Key Fragmentation Pathways:

Benzylic Cleavage: The most common fragmentation for benzyl esters and ethers is the cleavage of the benzylic C-O bond. This would result in the formation of a highly stable benzyl cation or, more commonly, the tropylium (B1234903) ion (a rearranged C₇H₇⁺ cation) at m/z = 91. This is often the base peak in the spectrum.

Loss of Benzyl Group: Cleavage of the O-CH₂ bond would lead to the loss of a benzyl radical (•CH₂Ph) and the formation of an ion corresponding to the remainder of the molecule.

Decarboxylation: Loss of carbon dioxide (CO₂, 44 Da) from the molecular ion or subsequent fragments is a common pathway for carboxylic acid derivatives.

Isoindoline Ring Fragmentation: The isoindoline ring itself can undergo cleavage, typically involving the loss of ethylene (B1197577) or related fragments.

Predicted Key Fragments in Mass Spectrum:

m/z Value Proposed Fragment Ion Formation Pathway
331/333[M-H]⁺Loss of a hydrogen atom.
242/244[M - C₇H₇]⁺Loss of the benzyl group.
198/200[C₈H₇BrN]⁺Loss of the benzyloxycarbonyl group.
119[C₈H₉N]⁺Isoindoline fragment after loss of Br.
91[C₇H₇]⁺Tropylium ion (often the base peak).

This is an interactive data table. The m/z values reflect the presence of the bromine isotopes (⁷⁹Br/⁸¹Br). Values are predicted based on established fragmentation principles.

X-ray Crystallography for Absolute Configuration and Intermolecular Interactions

While a specific crystal structure for this compound is not publicly available, the molecular structure allows for predictions of its solid-state packing and intermolecular interactions based on data from similar bromo-substituted aromatic compounds.

X-ray crystallography would provide unambiguous confirmation of the molecular connectivity and conformation in the solid state. The molecule is achiral, so there is no absolute configuration to determine. The key insights from a crystal structure would relate to the planarity of the isoindoline ring system, the orientation of the benzyl carbamate group, and the nature of the intermolecular forces that govern the crystal packing.

Expected Intermolecular Interactions: The presence of the bromine atom, the aromatic rings, and the polar carbamate group would likely lead to a rich network of non-covalent interactions.

Halogen Bonding: The bromine atom is a potential halogen bond donor. It could interact with electron-rich atoms, such as the carbonyl oxygen of a neighboring molecule (Br···O interaction). Such interactions are directional and play a significant role in crystal engineering.

π-π Stacking: The two aromatic rings (the isoindoline benzene ring and the benzyl ring) could engage in π-π stacking interactions with rings of adjacent molecules, contributing to the stability of the crystal lattice.

C-H···π Interactions: The hydrogen atoms of the benzyl and isoindoline rings can interact with the electron clouds of the aromatic rings of neighboring molecules.

C-H···O Hydrogen Bonds: Weak hydrogen bonds between carbon-bound hydrogen atoms (from the aromatic or methylene groups) and the carbonyl oxygen atom are also expected to be present, further stabilizing the crystal packing.

These interactions would likely assemble the molecules into complex one-, two-, or three-dimensional supramolecular architectures.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. The spectrum of this compound would be dominated by vibrations from the carbamate, the aromatic rings, and the C-Br bond.

Data from benzyl carbamate provides a close analogue for the key functional group vibrations. The strong carbonyl stretch of the carbamate is a particularly diagnostic peak.

Expected Characteristic Vibrational Frequencies:

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity
C=O StretchCarbamate1720 - 1690Strong
C=C StretchAromatic Rings1610 - 1580, 1500 - 1450Medium to Strong
C-H StretchAromatic3100 - 3000Medium
C-H StretchAliphatic (CH₂)2980 - 2850Medium
C-N StretchCarbamate/Isoindoline1350 - 1250Medium
C-O StretchCarbamate1250 - 1200Strong
C-Br StretchBromo-aromatic600 - 500Medium to Strong

This is an interactive data table. Values are predicted based on characteristic group frequencies and data from analogous compounds like benzyl carbamate.

These vibrational modes not only confirm the presence of the respective functional groups but can also provide subtle information about molecular conformation and intermolecular interactions through shifts in peak position and changes in peak shape.

Computational and Theoretical Investigations of Benzyl 5 Bromoisoindoline 2 Carboxylate

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Orbitals (HOMO-LUMO analysis)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it ideal for studying medium-sized organic molecules. A typical DFT study on Benzyl (B1604629) 5-bromoisoindoline-2-carboxylate would involve geometry optimization using a functional like B3LYP combined with a basis set such as 6-311G(d,p) to find the molecule's lowest energy structure.

A key output of DFT calculations is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller gap generally implies higher reactivity and lower stability.

For Benzyl 5-bromoisoindoline-2-carboxylate, the HOMO is expected to be localized primarily on the electron-rich isoindoline (B1297411) ring and the bromine atom, while the LUMO would likely be distributed across the benzyl and carboxylate portions of the molecule. The calculated energies would provide quantitative insights into its reactivity.

Table 1: Representative DFT-Calculated Frontier Molecular Orbital Properties for this compound Note: These values are illustrative and represent typical outputs from a DFT calculation.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule dictates its function and interactions. This compound possesses several rotatable single bonds, particularly around the benzyl group and the carboxylate linker. This flexibility allows the molecule to adopt multiple conformations, each with a different energy level.

Conformational analysis is the systematic study of these different spatial arrangements and their corresponding energies. Computational methods can map the potential energy surface of the molecule by systematically rotating key dihedral angles and calculating the energy of each resulting structure. This process identifies low-energy, stable conformers (local minima) and the energy barriers (transition states) that separate them. Such an analysis would reveal the most likely shapes the molecule adopts at room temperature and the energetic cost of transitioning between them. For instance, the orientation of the benzyl ring relative to the isoindoline core is a key conformational feature that would be investigated.

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound Note: Energies are relative to the most stable conformer (Conformer A).

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is invaluable for elucidating the step-by-step pathways of chemical reactions. A plausible synthesis of this compound could involve the reaction of 5-bromoisoindoline (B105162) with benzyl chloroformate in the presence of a base. DFT calculations can be used to model this entire reaction mechanism.

Researchers would calculate the energies of the reactants, products, any intermediates, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of a reaction step. By identifying the lowest energy pathway, computational modeling can predict the most likely mechanism, rationalize experimental observations, and guide the optimization of reaction conditions. For the synthesis of this compound, this would involve modeling the nucleophilic attack of the isoindoline nitrogen on the carbonyl carbon of benzyl chloroformate and the subsequent elimination of the chloride ion.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum mechanical methods like DFT are excellent for studying static electronic properties, Molecular Dynamics (MD) simulations are used to explore how molecules behave over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior at the atomic scale.

Table 3: Illustrative Summary of MD Simulation Observations in Different Solvents Note: This table presents the type of qualitative and quantitative data obtained from MD simulations.```html

SolventObserved Conformational PreferenceKey Solute-Solvent InteractionsRoot Mean Square Deviation (RMSD)
WaterCompact, folded conformers are more prevalent.Strong hydrogen bonding at the carbonyl oxygen.Low (Stable)
Toluene (B28343)Extended conformers are favored.π-stacking interactions between toluene and benzyl/isoindoline rings.Moderate (Flexible)
DMSOA mix of conformers with high flexibility.Dipole-dipole interactions with the carboxylate group.High (Very Flexible)

Table of Compounds Mentioned

Compound Name
This compound
5-bromoisoindoline
Benzyl chloroformate
Water
Ethanol
Toluene
DMSO

Applications of Benzyl 5 Bromoisoindoline 2 Carboxylate in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Heterocyclic Structures

The isoindoline (B1297411) skeleton is a recognized "privileged scaffold" in medicinal chemistry, appearing in a wide array of natural products and pharmaceutically active compounds. mdpi.comresearchgate.netnih.gov The presence of the bromine atom at the 5-position of Benzyl (B1604629) 5-bromoisoindoline-2-carboxylate offers a reactive handle for elaboration, allowing for its use as a building block for more complex heterocyclic systems.

While direct examples detailing the extensive use of this specific benzyl carboxylate are specialized, the synthetic utility of the bromo-isoindoline core is well-established. For instance, related brominated N-heterocyclic compounds, such as 5-bromo-isatin, are employed in alkylation and subsequent 1,3-dipolar cycloaddition reactions to create novel, complex heterocyclic systems. researchgate.net Similarly, the brominated indole (B1671886) core is frequently used as a starting point for synthesizing derivatives with enhanced biological activity, such as indole phytoalexins. researchgate.netbeilstein-archives.org The bromination of these natural product scaffolds is often associated with increased biological potency. beilstein-archives.org By analogy, Benzyl 5-bromoisoindoline-2-carboxylate serves as a stable, protected precursor that can be integrated into a synthetic route and later modified via its C-Br bond to construct larger, fused heterocyclic structures or to introduce diverse substituents onto the isoindoline ring.

Intermediacy in the Synthesis of N-containing Scaffolds

The isoindoline nucleus is a cornerstone for numerous bioactive compounds and approved clinical drugs, which are used for indications ranging from cancer to hypertension. mdpi.com The synthesis of these complex, nitrogen-containing scaffolds often relies on the step-wise construction and functionalization of the core heterocyclic ring. researchgate.netnih.gov

This compound is a valuable intermediate in this context. The benzyl carbamate (B1207046) group serves as a protecting group for the nitrogen atom, preventing unwanted side reactions while other parts of the molecule are being modified. This protection is crucial during multi-step syntheses. Following the necessary transformations, the benzyl group can be removed under specific conditions to liberate the secondary amine for further reactions. The bromine atom provides a site for introducing molecular diversity late in a synthetic sequence, allowing for the creation of a library of related compounds from a common intermediate. This strategy is fundamental in medicinal chemistry for structure-activity relationship (SAR) studies.

Precursor in the Development of Advanced Organic Materials

A review of available scientific literature does not indicate specific applications of this compound as a precursor in the development of advanced organic materials. While related heterocyclic structures like isoindigo and benzimidazole (B57391) have found use in materials chemistry for applications such as organic solar cells, OFETs, and OLEDs, similar research involving the 5-bromoisoindoline (B105162) scaffold has not been prominently reported. researchgate.netnih.govresearchgate.net

Utilization in Methodological Development for C-X Bond Functionalization

The most significant application of this compound in organic synthesis is its use as a substrate in the development and optimization of methods for carbon-heteroatom (C-N) and carbon-carbon (C-C) bond formation. The C-Br bond on the aromatic ring is particularly well-suited for palladium-catalyzed cross-coupling reactions, making the compound an excellent model for testing new catalytic systems. researchgate.net

Two of the most powerful reactions in this area are the Buchwald-Hartwig amination (for C-N bonds) and the Suzuki-Miyaura coupling (for C-C bonds).

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orgorganic-chemistry.org It has become a vital tool for synthesizing aryl amines, which are prevalent in pharmaceuticals. wikipedia.org The reaction typically involves a palladium precursor, a phosphine (B1218219) ligand, and a base. libretexts.org this compound serves as a representative aryl bromide substrate to test the efficacy of different catalyst-ligand systems under various conditions.

Table 1: Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides
ParameterDescriptionCommon Examples
Palladium Source The palladium catalyst precursor, typically in the Pd(0) or Pd(II) oxidation state.Pd(OAc)₂, Pd₂(dba)₃, [Pd(cinnamyl)Cl]₂
Ligand Often a bulky, electron-rich phosphine that stabilizes the palladium center and facilitates the catalytic cycle.XantPhos, BINAP, DPPF, SPhos, DavePhos
Base Required to deprotonate the amine nucleophile.NaOt-Bu, K₂CO₃, Cs₂CO₃, DBU
Solvent Anhydrous, non-protic solvent.Toluene (B28343), Dioxane, DMF, THF
Temperature Typically requires heating to proceed at a reasonable rate.80-140 °C

Suzuki-Miyaura Coupling: This reaction creates a C-C bond by coupling an aryl halide with an organoboron compound, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. organic-chemistry.org Its high functional group tolerance and the low toxicity of the boron-containing reagents have made it one of the most widely used cross-coupling reactions. kochi-tech.ac.jp The reaction is instrumental in synthesizing biaryl and aryl-substituted structures. This compound can be coupled with various boronic acids to attach new aryl or alkyl groups at the 5-position of the isoindoline ring.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
ParameterDescriptionCommon Examples
Palladium Source The palladium catalyst precursor.Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)
Ligand Phosphine ligands are common, though some precatalysts include the ligand.PPh₃, SPhos, JohnPhos, dppf
Boron Reagent The source of the carbon nucleophile.Arylboronic acids (Ar-B(OH)₂), Potassium aryltrifluoroborates (Ar-BF₃K)
Base Activates the boronic acid for transmetalation.K₂CO₃, Cs₂CO₃, K₃PO₄, KF
Solvent Often a mixture of an organic solvent and water.Dioxane/H₂O, THF/H₂O, DMF, Toluene
Temperature Can range from room temperature to reflux, sometimes utilizing microwave irradiation to shorten reaction times. nih.gov25-140 °C

Future Research Directions and Emerging Methodologies

Exploration of Novel Catalytic Systems for Synthesis and Functionalization

The synthesis and subsequent functionalization of the isoindoline (B1297411) scaffold are critical areas for future investigation. While traditional methods for the synthesis of isoindoline derivatives exist, the development of novel catalytic systems offers the potential for milder reaction conditions, improved yields, and greater functional group tolerance.

Future efforts in the synthesis of Benzyl (B1604629) 5-bromoisoindoline-2-carboxylate could explore the use of innovative catalysts. For instance, palladium-catalyzed reactions involving isocyanide insertion with aziridines have shown promise for creating isoindoline derivatives with high regioselectivity and stereoselectivity. rsc.org The application of such catalytic systems could provide more efficient routes to the core structure. Additionally, dirhodium catalysts have demonstrated utility in [2 + 2 + 2] cycloadditions to form fused arenes, a strategy that could be adapted for the synthesis of the isoindoline ring system. organic-chemistry.org The development of novel catalysts, such as a Zn(Proline)2 Lewis acid catalyst, has also been shown to be effective in the synthesis of other heterocyclic compounds and could be explored for isoindoline synthesis. rsc.org

For the functionalization of the existing Benzyl 5-bromoisoindoline-2-carboxylate molecule, particularly at the bromine-substituted position, modern catalytic methods are highly relevant. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions. Novel catalytic systems, including those based on palladium, copper, and nickel, could be employed for Suzuki, Sonogashira, Buchwald-Hartwig, and other coupling reactions to introduce a wide range of substituents at the C5 position. Furthermore, the use of zeolites as reusable catalysts for electrophilic and free radical bromination reactions of aromatic compounds suggests their potential application in regioselective functionalization of the isoindoline core. researchgate.net

Catalytic SystemPotential ApplicationAnticipated Advantages
Palladium-catalyzed isocyanide insertionSynthesis of the isoindoline coreHigh regio- and stereoselectivity
Dirhodium catalysts[2 + 2 + 2] cycloaddition for ring formationEfficient construction of fused arenes
Zn(Proline)2Lewis acid catalysis for cyclizationMild, non-toxic, and environmentally friendly
ZeolitesRegioselective functionalizationReusability and high para-selectivity

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes for this compound and its derivatives to flow chemistry and automated synthesis platforms represents a significant step towards high-throughput screening and library generation. researchgate.netresearchgate.netnih.gov These technologies offer numerous advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and the potential for rapid optimization and scale-up. nih.gov

The synthesis of heterocyclic compounds, including indoles and other N-heterocycles, has been successfully demonstrated in continuous flow systems. nih.gov These methods often allow for the use of high temperatures and pressures, which can accelerate reaction rates and enable new reaction pathways. nih.gov Adapting the synthesis of the isoindoline core of this compound to a flow process could lead to a more efficient and scalable production method.

Automated synthesis platforms, which combine robotics with chemical reactors, are becoming increasingly important in drug discovery and materials science. nih.govsigmaaldrich.comnih.gov These systems can perform multi-step syntheses and purifications with minimal human intervention, enabling the rapid generation of diverse compound libraries. researchgate.netresearchgate.net The modular nature of many synthetic routes to heterocyclic compounds makes them well-suited for automation. sigmaaldrich.com By developing a robust and reliable synthetic sequence for this compound and its analogues, it would be possible to integrate this chemistry into automated platforms for the creation of libraries of novel compounds for biological screening or materials testing.

TechnologyApplication to this compoundKey Benefits
Flow ChemistryContinuous synthesis of the isoindoline core and derivativesImproved reaction control, scalability, and safety
Automated SynthesisHigh-throughput synthesis of compound librariesRapid generation of diverse analogues for screening

Photoredox Catalysis and Electrosynthesis Applications

Visible-light photoredox catalysis and electrosynthesis have emerged as powerful and sustainable tools in modern organic synthesis. udel.eduudel.edumdpi.com These methods often proceed under mild conditions and can enable unique chemical transformations that are difficult to achieve with traditional thermal methods.

Photoredox catalysis has been successfully applied to the synthesis of a variety of heterocyclic compounds, including indoles and oxindoles. rsc.orgrsc.org The generation of radical intermediates under mild conditions allows for novel bond formations. For this compound, photoredox catalysis could be explored for both its synthesis and functionalization. For example, a photoredox-mediated cyclization could be a potential route to the isoindoline core. Furthermore, the bromo-substituent could be a target for photoredox-catalyzed cross-coupling reactions. The synthesis of isoxazolines and isoxazoles via visible-light-mediated generation of nitrile oxides highlights the potential for photoredox catalysis in constructing heterocyclic systems. manchester.ac.uk

Electrosynthesis offers an alternative and often complementary approach for driving chemical reactions. udel.eduudel.edu Electrochemical methods can be used for both oxidation and reduction processes and can avoid the use of stoichiometric chemical oxidants or reductants, making them environmentally benign. udel.edu The electrosynthesis of functionalized benzylic zinc species and their subsequent reaction with aromatic aldehydes demonstrates the potential for electrochemical methods in C-C bond formation. researchgate.net For this compound, electrosynthesis could be investigated for the functionalization of the aromatic ring, for instance, through electrochemically mediated halogenation or cross-coupling reactions. The electrochemical bromofunctionalization of alkenes and alkynes showcases the utility of electrosynthesis in introducing bromine atoms, which could be relevant for the synthesis of the target compound or its analogues. mdpi.com

MethodologyPotential ApplicationAdvantages
Photoredox CatalysisSynthesis of the isoindoline core and C-C/C-X bond formationMild reaction conditions, high functional group tolerance
ElectrosynthesisFunctionalization of the aromatic ring, generation of reactive intermediatesAvoids stoichiometric reagents, precise control over reaction conditions

Development of Derivatization for Supramolecular Chemistry Applications

The presence of a bromine atom on the isoindoline ring of this compound makes it an attractive scaffold for applications in supramolecular chemistry. Halogen bonding is a directional, non-covalent interaction between a halogen atom and a Lewis base, which has gained significant attention as a tool for crystal engineering and the design of supramolecular assemblies. nih.govnih.govrsc.orgmdpi.com

The bromine atom in this compound can act as a halogen bond donor. By systematically derivatizing the molecule with various halogen bond acceptors, it would be possible to create a wide range of self-assembling supramolecular structures. For example, co-crystallization with nitrogen-containing heterocycles, carbonyl compounds, or other Lewis basic moieties could lead to the formation of well-defined one-, two-, or three-dimensional networks. mdpi.com The strength and directionality of the halogen bond can be tuned by modifying the electronic properties of the aromatic ring and the nature of the halogen bond acceptor. nih.gov

The isoindoline nitroxide and 1,4-diiodotetrafluorobenzene (B1199613) have been shown to form a discrete 2:1 complex through N–O•••I halogen bonding, demonstrating the potential of the isoindoline core in forming such interactions. nih.gov The study of halogen interactions in halogenated oxindoles further supports the importance of these interactions in the solid-state packing of related heterocyclic systems. mdpi.com By exploring the derivatization of this compound, researchers can design and synthesize novel building blocks for the construction of functional supramolecular materials with potential applications in areas such as organic electronics, porous materials, and sensing.

Derivatization StrategySupramolecular OutcomePotential Applications
Introduction of halogen bond acceptorsFormation of co-crystals and extended networksCrystal engineering, functional materials
Modification of electronic propertiesTuning the strength of halogen bondingControl over self-assembly
Combination with other non-covalent interactionsHierarchical supramolecular structuresComplex materials design

Q & A

Q. What are the standard synthetic routes for preparing benzyl 5-bromoisoindoline-2-carboxylate, and how are reaction conditions optimized?

this compound is typically synthesized via multi-step routes involving nucleophilic substitution or coupling reactions. A common approach involves bromination of a pre-functionalized isoindoline core followed by benzyl ester protection. Key parameters include:

  • Catalysts : Use of palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the bromine substituent .
  • Temperature control : Reactions often proceed at 80–100°C to balance reactivity and side-product formation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity (>95%) . Optimization studies employ Design of Experiments (DoE) to assess variables like molar ratios and reaction time .

Q. How is the molecular structure of this compound validated?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituents (e.g., benzyl protons at δ 5.1–5.3 ppm, bromine-induced deshielding) .
  • X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond angles and torsional strain .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 334.02) .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound?

Discrepancies in spectral or crystallographic results require:

  • Cross-validation : Compare DFT-calculated NMR shifts (using Gaussian or ORCA) with experimental data to identify errors in conformational models .
  • Mercury CSD analysis : Assess packing motifs and hydrogen-bonding interactions to explain deviations in crystallographic parameters .
  • Dynamic NMR studies : Resolve fluxional behavior or rotameric equilibria that may skew spectral assignments .

Q. How can catalytic systems be optimized for asymmetric synthesis of this compound derivatives?

Advanced catalysis involves:

  • Chiral ligands : BINAP or Josiphos ligands with Pd/Cu co-catalysts achieve enantiomeric excess (ee >90%) .
  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance ligand-metal coordination .
  • Kinetic studies : Monitor reaction progress via HPLC to identify rate-limiting steps and adjust catalyst loading .

Q. What methodologies characterize the compound’s reactivity in cross-coupling reactions?

Mechanistic insights are gained through:

  • In-situ FTIR : Track intermediate formation (e.g., Pd-π-allyl complexes) during coupling reactions .
  • Isotopic labeling : Use 13^{13}C-labeled benzyl groups to map regioselectivity in Suzuki-Miyaura reactions .
  • Computational modeling : DFT simulations (e.g., using Gaussian 16) predict transition states and activation barriers .

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